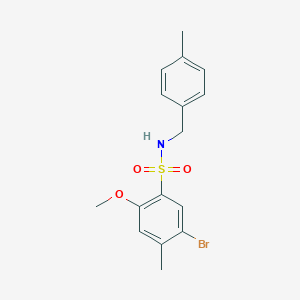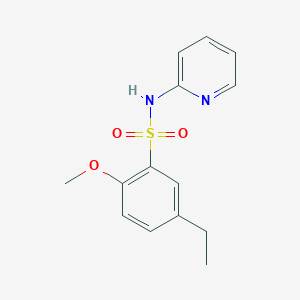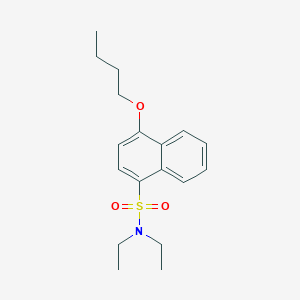![molecular formula C16H26N2O3S B275431 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as TMPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to be related to its ability to inhibit carbonic anhydrase. This enzyme plays a critical role in the regulation of acid-base balance in the body, and its inhibition by 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide may lead to changes in pH that affect various biological processes.
Biochemical and Physiological Effects
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, it has been shown to have anti-tumor activity in vitro. It has also been shown to have anti-inflammatory effects, as it can inhibit the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the role of this enzyme in various biological processes. However, one limitation of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of research could focus on its potential use as an anti-tumor agent in vivo. Another area of research could focus on the development of more potent carbonic anhydrase inhibitors based on the structure of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. Additionally, further studies could be conducted to better understand the mechanism of action of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide and its effects on various biological processes.
合成法
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction yields 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide as a white solid with a melting point of 169-171°C.
科学的研究の応用
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamide derivatives in various biological processes. It has been shown to have inhibitory effects on carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has also been used to study the role of sulfonamide derivatives in the treatment of cancer, as it has been shown to have anti-tumor activity in vitro.
特性
分子式 |
C16H26N2O3S |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
2,4,5-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-13-11-15(3)16(12-14(13)2)22(19,20)17-5-4-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 |
InChIキー |
PUKRTQVASFJQSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2CCOCC2)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)


![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)

![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
